tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate is a chemical compound characterized by the presence of a tert-butyl group, a tetrazole ring, and a morpholine ring. This unique structure endows the compound with versatile chemical properties and potential applications in medicinal chemistry and materials science. The compound's molecular formula is CHNO, and its CAS number is 863646-43-9.
This compound is classified under tetrazole derivatives, which are significant in medicinal chemistry due to their bioisosteric properties, often serving as replacements for carboxylic acids. Tetrazoles are known for their resistance to metabolic degradation, enhancing the bioavailability of drugs . The synthesis of tert-butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate typically involves multistep reactions starting from simpler precursors, particularly focusing on the formation of the tetrazole ring .
The synthesis of tert-butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate commonly employs multicomponent reactions, notably the Ugi reaction, which combines isocyanides, carbonyl compounds, primary amines, and carboxylic acids to form complex structures. The specific method for this compound includes:
These methods can be optimized for industrial production using continuous flow reactors to enhance yield and purity .
The molecular structure of tert-butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate consists of:
The compound's structural features contribute to its unique chemical behavior, making it suitable for various applications in drug design and materials science .
tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate can undergo several chemical transformations:
These reactions are often carried out under various conditions, including acidic or basic environments, using organic solvents such as dichloromethane or ethanol .
The mechanism of action for tert-butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate primarily revolves around the tetrazole moiety. Tetrazoles serve as bioisosteres for carboxylic acids, enabling them to mimic biological interactions without undergoing rapid metabolic degradation. This property enhances their pharmacokinetic profiles, allowing for better bioavailability in therapeutic applications .
The tetrazole ring's ability to form hydrogen bonds—up to four due to its nitrogen lone pairs—further facilitates interactions with biological targets, potentially leading to enhanced efficacy in drug design .
The physical properties of tert-butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate include:
Chemical properties include stability under standard laboratory conditions but may vary depending on reaction environments (e.g., pH levels) and reactants used during synthesis or application .
tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate has a broad range of applications:
Tetrazoles serve as privileged bioisosteres for carboxylic acids due to their comparable acidity (pKa ~4.5) and ability to mimic carboxylate geometry in binding sites. Unlike carboxylic acids, tetrazoles resist metabolic degradation (e.g., conjugation, reduction) and exhibit superior membrane permeability due to reduced polarity. This moiety’s planar structure enables π-stacking interactions with aromatic residues in enzyme active sites, while its nitrogen atoms engage in hydrogen-bond networks critical for target affinity.
Table 1: Bioisosteric Properties of Tetrazole vs. Carboxylic Acid
Property | Tetrazole | Carboxylic Acid |
---|---|---|
pKa | 4.5–4.9 | 4.0–4.5 |
Log P | Higher (↑ lipophilicity) | Lower |
Metabolic Stability | High (resists conjugation) | Moderate |
Hydrogen Bond Capacity | 2–3 acceptors, 1 donor | 2 acceptors, 1 donor |
Spatial Requirement | Planar ring (0.5 Å thickness) | Coplanar O=C–O moiety |
The tert-butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate scaffold leverages these advantages by positioning the tetrazole at C3 of the morpholine ring. This spatial arrangement projects the bioisostere into solvent-exposed regions of target proteins, as evidenced in angiotensin II receptor antagonists and HIV protease inhibitors. The morpholine’s saturated ring reduces conformational flexibility versus phenyltetrazoles, potentially enhancing selectivity. Current research explores tetrazole N-alkylation (1H vs. 2H tautomers) to fine-tune steric bulk and electronic effects at the binding interface [7].
Morpholine rings serve as versatile pharmacophore components due to their moderate basicity (pKa ~5-7), water solubility, and hydrogen-bond acceptor/donor capabilities. Boc-protected morpholine carboxylates—such as tert-butyl morpholine-4-carboxylate (CAS 220199-85-9) and tert-butyl 3-(aminomethyl)morpholine-4-carboxylate—provide synthetic intermediates for introducing the morpholine motif into drug candidates [5] [6]. The chair conformation of the morpholine ring positions substituents at C2/C3 in equatorial or axial orientations, influencing target binding and solubility.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1